Cas no 1468-82-2 (2-Bromo-1-(thiophen-3-yl)ethanone)

2-Bromo-1-(thiophen-3-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 2-BROMO-1-(3-THIENYL)-1-ETHANONE
- 2-Bromo-1-(3-thienyl)ethanone 2-Bromo-1-(thiophen-3-yl)ethanone
- 2-bromo-1-thiophen-3-ylethanone
- 3-(Bromoacetyl)thiophene
- 2-Bromo-1-(3-thienyl)ethanone
- 2-Bromo-1-(thiophen-3-yl)ethanone
- Ethanone,2-bromo-1-(3-thienyl)-
- 2-broMo-1-(thiophen-3-yl)ethan-1-one
- Ethanone, 2-bromo-1-(3-thienyl)- (9CI)
- 3-(Bromoacetyl)thiophene 97%
- 10X-0708
- 2-bromo-1-(thien-3-yl)ethanone
- SCHEMBL228306
- EN300-97202
- 2-bromo-1-thiophen-3-yl-ethanone
- 1468-82-2
- BAA46882
- AKOS005069339
- Ethanone, 2-bromo-1-(3-thienyl)-
- W-205646
- 3-bromoacetylthiophene
- A808562
- MFCD02677695
- 3-(Bromoacetyl)thiophene, 97%
- FT-0611339
- BL007628
- SY064409
- DTXSID30380029
- TXEJYUFJFSPCHH-UHFFFAOYSA-N
- BB 0259676
- 2-bromo-1-(3-thienyl)-1-ethanone, AldrichCPR
- GEO-00382
- STL556759
- DB-017829
- BBL102950
-
- MDL: MFCD02677695
- インチ: InChI=1S/C6H5BrOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2
- InChIKey: TXEJYUFJFSPCHH-UHFFFAOYSA-N
- ほほえんだ: C1=CSC=C1C(=O)CBr
計算された属性
- せいみつぶんしりょう: 203.92400
- どういたいしつりょう: 203.92445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: Powder
- ゆうかいてん: 58-63 °C
- PSA: 45.31000
- LogP: 2.32570
2-Bromo-1-(thiophen-3-yl)ethanone セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:UN 3261
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R34
- セキュリティ用語:S26;S36/37/39;S45
- ちょぞうじょうけん:2-8°C
2-Bromo-1-(thiophen-3-yl)ethanone 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Bromo-1-(thiophen-3-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR23201-500mg |
3-(Bromoacetyl)thiophene |
1468-82-2 | 500mg |
£50.00 | 2023-09-01 | ||
Apollo Scientific | OR23201-250mg |
3-(Bromoacetyl)thiophene |
1468-82-2 | 250mg |
£35.00 | 2023-09-01 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024557-500mg |
2-Bromo-1-(3-thienyl)-1-ethanone |
1468-82-2 | 500mg |
1056.0CNY | 2021-07-05 | ||
eNovation Chemicals LLC | Y1257891-1g |
Ethanone, 2-bromo-1-(3-thienyl)- |
1468-82-2 | 95% | 1g |
$210 | 2024-06-08 | |
TRC | B415363-100mg |
2-Bromo-1-(thiophen-3-yl)ethanone |
1468-82-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
Enamine | EN300-97202-10.0g |
2-bromo-1-(thiophen-3-yl)ethan-1-one |
1468-82-2 | 95% | 10.0g |
$340.0 | 2024-05-21 | |
Enamine | EN300-97202-0.1g |
2-bromo-1-(thiophen-3-yl)ethan-1-one |
1468-82-2 | 95% | 0.1g |
$19.0 | 2024-05-21 | |
Enamine | EN300-97202-0.25g |
2-bromo-1-(thiophen-3-yl)ethan-1-one |
1468-82-2 | 95% | 0.25g |
$27.0 | 2024-05-21 | |
Enamine | EN300-97202-5.0g |
2-bromo-1-(thiophen-3-yl)ethan-1-one |
1468-82-2 | 95% | 5.0g |
$182.0 | 2024-05-21 | |
Enamine | EN300-97202-2.5g |
2-bromo-1-(thiophen-3-yl)ethan-1-one |
1468-82-2 | 95% | 2.5g |
$102.0 | 2024-05-21 |
2-Bromo-1-(thiophen-3-yl)ethanoneに関する追加情報
Introduction to 2-Bromo-1-(thiophen-3-yl)ethanone (CAS No. 1468-82-2)
2-Bromo-1-(thiophen-3-yl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 1468-82-2, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of α-bromo ketones substituted with a thiophene ring, making it a versatile intermediate in the synthesis of various biologically active molecules.
The structural motif of 2-Bromo-1-(thiophen-3-yl)ethanone consists of a carbonyl group (C=O) positioned at the first carbon atom of an ethyl chain, with a bromine atom (Br) attached to the second carbon. The thiophene ring is linked to the ethyl chain at the third carbon position of the thiophene, specifically at the 3-position. This unique structural arrangement imparts distinct chemical properties that make it valuable in synthetic applications.
In recent years, 2-Bromo-1-(thiophen-3-yl)ethanone has been extensively studied for its role as a key intermediate in the development of novel pharmaceuticals. The bromine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the thiophene moiety is known for its presence in numerous pharmacologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.
One of the most compelling aspects of 2-Bromo-1-(thiophen-3-yl)ethanone is its utility in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in drug design due to their prevalence in natural products and their ability to exhibit diverse biological activities. The combination of a brominated ketone and a thiophene ring provides a powerful platform for generating structurally diverse derivatives through palladium-catalyzed reactions.
Recent advancements in medicinal chemistry have highlighted the importance of 2-Bromo-1-(thiophen-3-yl)ethanone in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in cancer therapy. By modifying the structure of this compound, researchers have been able to develop potent inhibitors that selectively target specific kinases, thereby improving therapeutic efficacy while minimizing side effects.
The synthetic versatility of 2-Bromo-1-(thiophen-3-yl)ethanone has also been leveraged in the creation of novel materials. For instance, its derivatives have been explored as building blocks for organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the thiophene ring enhances electron delocalization, making these compounds suitable for applications in optoelectronic devices.
In academic research, 2-Bromo-1-(thiophen-3-yl)ethanone has been employed as a starting material for exploring new synthetic methodologies. Researchers have demonstrated its utility in asymmetric synthesis, where chiral auxiliaries or catalysts are used to induce optical activity in the final products. This approach is particularly valuable in pharmaceuticals, where enantiomerically pure compounds often exhibit superior biological activity.
The pharmaceutical industry has also recognized the potential of 2-Bromo-1-(thiophen-3-yl)ethanone as a precursor for drug candidates targeting neurological disorders. Studies have shown that derivatives of this compound can modulate neurotransmitter receptors, offering promising leads for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the structure through further functionalization allows for the optimization of pharmacokinetic properties.
From a chemical biology perspective, 2-Bromo-1-(thiophen-3-yl)ethanone has been used to probe enzyme mechanisms and identify novel inhibitors. By designing analogs with specific substitutions, researchers can gain insights into how enzymes interact with substrates and how modifications can alter enzyme activity. This information is crucial for developing drugs that can modulate enzyme function effectively.
The environmental impact of synthesizing and using 2-Bromo-1-(thiophen-3-yl)ethanone is another area of consideration. Modern synthetic strategies emphasize green chemistry principles, aiming to minimize waste and hazardous byproducts. Catalytic methods and solvent-free reactions are being explored to make the synthesis more sustainable while maintaining high yields and purity.
In conclusion,2-Bromo-1-(thiophen-3-ylenthanone) (CAS No. 1468 -82 - 2 ) remains a cornerstone compound in pharmaceutical and materials chemistry due to its structural versatility and functionalization potential . Its role as an intermediate in drug discovery , material science , and chemical biology underscores its importance . As research continues , it is likely that new applications for this compound will emerge , further solidifying its place as a valuable building block in modern chemistry .
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